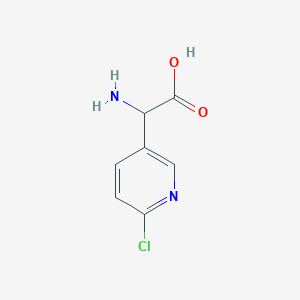

2-Amino-2-(6-chloropyridin-3-YL)acetic acid

Description

2-Amino-2-(6-chloropyridin-3-YL)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an amino-acetic acid moiety at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and electron-withdrawing effects from the chlorine substituent.

Properties

IUPAC Name |

2-amino-2-(6-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(3-10-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXOJQXQBFEODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-2-(6-chloropyridin-3-YL)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-chloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and commercial attributes of 2-amino-2-(6-chloropyridin-3-YL)acetic acid and its analogues:

Impact of Substituent Position and Type

- Chlorine vs. Bromine : The 4-bromophenyl analogue (€95.00/g) is heavier and more lipophilic than chlorine-containing variants, influencing its binding affinity in receptor-targeted applications .

- Pyridine vs.

- Position of Chlorine: The 6-chloro substitution on pyridine (target compound) vs. 2-chloro on phenyl () alters steric and electronic profiles. The 2-chlorophenyl variant is noted for its role in synthesizing bioactive molecules .

- Amino vs. Methyl Groups: The 6-aminopyridin-3-yl analogue () offers enhanced solubility due to the polar amino group, contrasting with the 6-chloro-2-methylpyridin-3-yl variant, which prioritizes membrane permeability .

Functional Group Modifications

- Carboxylic Acid Derivatives : Methyl or ethyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate, ) are common prodrug forms, improving oral bioavailability by masking the acidic group .

- Amide and Sulfanyl Variants: Compounds like 2-{[6-amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid () introduce sulfur-based linkages for covalent binding or enzyme inhibition .

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Chlorinated phenyl/pyridyl acetic acids are pivotal in designing kinase inhibitors and neurotransmitter analogues. For instance, ibotenic acid’s neurotoxic activity underscores the role of heterocyclic systems in neuropharmacology .

- Cost Considerations : Brominated and pyridyl derivatives command higher prices (€95–259/g) compared to simpler phenyl variants, reflecting synthetic complexity and demand in niche applications .

- Synthetic Challenges : The introduction of chlorine at specific positions (e.g., 6-chloropyridin-3-yl) requires regioselective halogenation, as seen in trityl-protected intermediates () .

Biological Activity

2-Amino-2-(6-chloropyridin-3-YL)acetic acid is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structural characteristics, and relevant case studies.

- Molecular Formula : C7H6ClN O2

- Molar Mass : 171.58 g/mol

- Melting Point : 164 to 169 °C

- Solubility : Soluble in organic solvents

The compound features a pyridine ring substituted with chlorine at the 6-position and an acetic acid functional group, which are common in biologically active molecules.

Research indicates that this compound may interact with various biological targets due to its structural features. Its carboxylic acid functionality suggests potential interactions with enzymes and receptors, which could lead to therapeutic applications.

Potential Biological Targets:

- Enzyme Inhibition : The compound may function as an inhibitor for specific enzymes, similar to other chloropyridine derivatives. For example, studies on related compounds have shown inhibitory effects on SARS-CoV-2 proteases, suggesting a possible antiviral mechanism .

Biological Activity Overview

The biological activities of this compound are still under investigation, but preliminary findings highlight several areas of interest:

- Antiviral Activity : Compounds structurally related to this compound have demonstrated antiviral properties, particularly against SARS-CoV-2 . This activity is attributed to their ability to inhibit viral proteases.

- Anti-inflammatory Properties : The presence of the pyridine and carboxylic acid groups may confer anti-inflammatory effects, as seen in other nitrogen-containing heterocycles .

- Cytotoxicity : Initial studies suggest that derivatives of this compound exhibit low cytotoxicity at concentrations greater than 100 µM . This finding is crucial for its potential therapeutic use.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-Chloropyridinyl ester of Ibuprofen | C13H17ClN O3 | Ester derivative with anti-inflammatory properties | Potent enzyme inhibition |

| 6-Chloro-3-pyridineacetic acid | C7H6ClN O2 | Structural analogue used in drug synthesis | Antiviral activity against SARS-CoV-2 |

| 4-Amino-2-(6-chloropyridin-3-YL)acetic acid | C8H8ClN3O2 | Contains an amino group for enhanced biological activity | Potential anti-inflammatory effects |

Future Directions

Further research is warranted to elucidate the specific mechanisms through which this compound exerts its biological effects. Areas for future study include:

- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential.

- Clinical Trials : Exploring its efficacy in treating viral infections or inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.